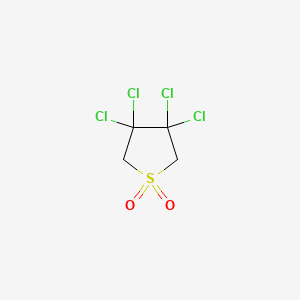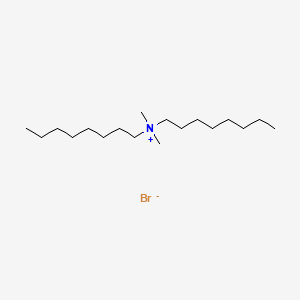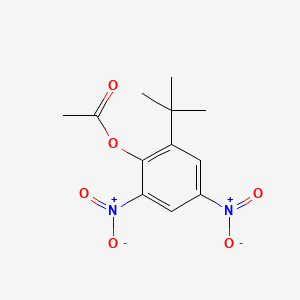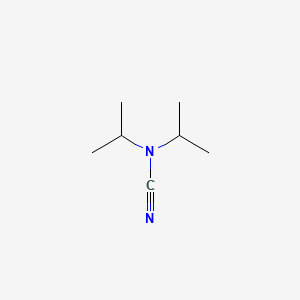
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Overview
Description
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, also known as 3,3,4,4-Tetrachlorosulfolane, is a chemical compound with the molecular formula C4H4Cl4O2S1. It has a molecular weight of 257.951.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide from the web search results.Molecular Structure Analysis
The molecular structure of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is represented by the InChI code: 1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H22.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide from the web search results.Physical And Chemical Properties Analysis
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide has a melting point of 174 °C and an estimated boiling point of 250.32°C1. It has a predicted density of 1.79±0.1 g/cm31. It is soluble in methanol1 and appears as a white to almost white powder or crystal1.Scientific Research Applications
Vapour Pressure Studies
- The compound's vapor pressure was investigated using the effusion method. The study corrected previous misnaming of the compound in various parts of the research, ensuring accuracy in its identification and use in scientific studies (De Pablo, 1978).
Organic Synthesis
- A quantitative preparation method for a reactive derivative of this compound, 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, was described. This method led to efficient formation of Diels–Alder cycloadducts, showing the compound's usefulness in organic synthesis (Markoulides et al., 2012).
NMR Spectroscopy Studies
- Halogen-substituted derivatives, including the 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, were studied using NMR spectroscopy. This research contributed to understanding the electronic effects of halogen substitution in such compounds (Rozhenko et al., 1995).
Vibrational and Electronic Property Studies
- The impact of substituents on the structural, vibrational, and electronic properties of related compounds was investigated. This research is crucial in comprehending how variations in molecular structure affect the physical properties of such sulfur-organic compounds (Arjunan et al., 2015).
Reactivity and Chemical Behavior
- Studies have explored the reactivity of derivatives of this compound, examining how substituents and different reaction conditions influence their chemical behavior. This information is vital for the design and synthesis of new compounds in organic chemistry (Omelian et al., 2020).
Safety And Hazards
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a poison by ingestion and skin contact1. It is moderately toxic by inhalation1 and is a severe skin irritant1. When heated to decomposition, it emits toxic vapors of SOx and Cl-1.
Future Directions
I couldn’t find specific information on the future directions of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide from the web search results.
properties
IUPAC Name |
3,3,4,4-tetrachlorothiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXGCSCRRVVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041461 | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
CAS RN |
3737-41-5 | |
| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY4TJ4WC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)










